molecular formula C10H17N5O2S B11728175 {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine

Cat. No.: B11728175
M. Wt: 271.34 g/mol
InChI Key: LBPJWEFPLQGVDV-UHFFFAOYSA-N
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Description

The compound {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine features a pyrimidine ring attached to the 4-position of a piperazine scaffold, with a sulfonyl (-SO₂-) group bridging the piperazine to an ethylamine moiety. This structure combines heterocyclic, sulfonamide, and amine functionalities, making it a candidate for diverse biological activities, such as kinase inhibition or receptor modulation.

Properties

Molecular Formula

C10H17N5O2S

Molecular Weight

271.34 g/mol

IUPAC Name

2-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylethanamine

InChI

InChI=1S/C10H17N5O2S/c11-2-9-18(16,17)15-7-5-14(6-8-15)10-12-3-1-4-13-10/h1,3-4H,2,5-9,11H2

InChI Key

LBPJWEFPLQGVDV-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)S(=O)(=O)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine typically involves the reaction of 4-pyrimidin-2-ylpiperazine with ethylamine in the presence of a sulfonylating agent. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine exhibit promising anticancer properties. For instance, derivatives of sulfonamide compounds have been shown to possess cytotoxic effects against various human cancer cell lines, including colon, breast, and cervical cancers. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation .

JAK Kinase Inhibition
Recent studies have highlighted the compound's potential as a JAK kinase inhibitor. JAK kinases play a crucial role in the signaling pathways of several cytokines and growth factors, making them important targets for treating diseases such as cancer and autoimmune disorders. Compounds that inhibit JAK kinases can potentially lead to new therapeutic strategies for conditions like rheumatoid arthritis and certain types of leukemia .

Neuropharmacology

CNS Activity
The piperazine component of this compound suggests potential applications in neuropharmacology. Piperazine derivatives are often investigated for their ability to modulate neurotransmitter systems, which can be beneficial in developing treatments for psychiatric disorders such as depression and anxiety .

Synthesis and Characterization

The synthesis of this compound involves several chemical reactions that yield high-purity products suitable for research and development purposes. Characterization techniques such as NMR spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds .

Case Study 1: Anticancer Compound Development

In a study focused on the development of new anticancer agents, derivatives of sulfonamide compounds were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The findings demonstrated that these compounds could induce apoptosis in cancer cells, supporting further investigation into their mechanisms of action .

Case Study 2: JAK Inhibitors

A series of experiments were conducted to assess the efficacy of JAK kinase inhibitors derived from pyrimidine structures. The results indicated that these compounds could significantly reduce tumor growth in preclinical models, suggesting their potential utility in clinical settings for treating hematological malignancies .

Mechanism of Action

The mechanism of action of {2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, and gene expression .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural analogs and their distinguishing features are summarized below:

Table 1: Structural Comparison of Target Compound and Analogs
Compound Name Piperazine Substituent Sulfonyl Group Ethylamine Chain Molecular Weight (g/mol) Notable Features Reference
{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine Pyrimidin-2-yl Yes Yes ~325 (estimated) Unique sulfonyl-ethylamine linker Target Compound
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine Methyl No No 194 (MS) Simpler structure; lacks sulfonyl group
2-{[4-(4-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine 4-Methoxyphenyl Yes Yes 299.39 Aryl substituent vs. pyrimidine
{2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}amine trihydrochloride Pyrimidin-2-yl No Yes N/A Ethylamine without sulfonyl; salt form
2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine 2-Chlorophenyl Yes (on pyrimidine) No 457.98 Sulfonyl on pyrimidine; chlorophenyl substituent

Key Differences and Implications

Sulfonamide-containing analogs (e.g., 2-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}ethan-1-amine ) share this feature but differ in substituents. In 2-[4-(2-Chlorophenyl)piperazin-1-yl]-5-(4-ethylbenzenesulfonyl)pyrimidin-4-amine , the sulfonyl is on the pyrimidine ring, altering electronic properties compared to the target’s piperazine-linked sulfonyl.

Piperazine Substituents :

  • Pyrimidin-2-yl substituents (target compound and {2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}amine ) may enhance π-π stacking in target binding, whereas aryl groups (e.g., 4-methoxyphenyl in ) introduce steric and electronic variations.

Ethylamine Chain :

  • The ethylamine moiety in the target compound and {2-[4-(Pyrimidin-2-yl)piperazin-1-yl]ethyl}amine could facilitate hydrogen bonding or cationic interactions in biological systems. Its absence in other analogs (e.g., ) may limit such interactions.

Biological Activity

{2-[(4-Pyrimidin-2-ylpiperazin-1-yl)sulfonyl]ethyl}amine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant studies, providing a comprehensive overview of its implications in medicinal chemistry.

The compound is characterized by the following chemical structure and properties:

  • Chemical Formula : C10H17N5O2S
  • Molecular Weight : 241.34 g/mol
  • CAS Number : 20119903

The biological activity of this compound is primarily linked to its interaction with various biological targets, including receptors and enzymes. Notably, it has been studied for its role as an agonist of adenosine receptors, particularly the A2A receptor, which plays a significant role in anti-inflammatory responses .

Antiinflammatory Effects

Research indicates that compounds similar to this compound show significant anti-inflammatory properties. Stimulation of A2A adenosine receptors has been associated with reduced inflammation in conditions such as asthma and chronic obstructive pulmonary disease .

Antitumor Activity

Studies have suggested that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substituents on the pyrimidine and piperazine rings enhance the anticancer activity .

CompoundCell Line TestedIC50 (µM)Reference
Compound 1A431 (skin cancer)1.98
Compound 2HT29 (colon cancer)< 1.61

Antimicrobial Properties

Some studies have demonstrated that similar sulfonamide derivatives possess antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections .

Case Studies

  • Adenosine Receptor Agonists : A study focused on the design and synthesis of compounds targeting the A2A receptor, revealing that modifications to the piperazine moiety significantly increased receptor affinity and selectivity .
  • Antitumor Efficacy : In a series of experiments, several derivatives were tested against different tumor cell lines, showing promising results with IC50 values indicating potent cytotoxicity .
  • Antimicrobial Activity : Research involving structurally similar compounds demonstrated effective inhibition of bacterial growth comparable to standard antibiotics like norfloxacin, highlighting their potential as alternative antimicrobial agents .

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